Entecavir impurity 39

Description

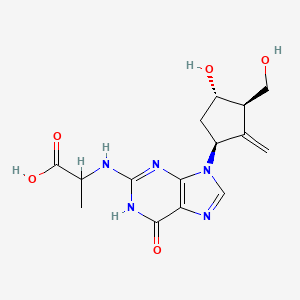

Structure

3D Structure

Properties

Molecular Formula |

C15H19N5O5 |

|---|---|

Molecular Weight |

349.34 g/mol |

IUPAC Name |

2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid |

InChI |

InChI=1S/C15H19N5O5/c1-6-8(4-21)10(22)3-9(6)20-5-16-11-12(20)18-15(19-13(11)23)17-7(2)14(24)25/h5,7-10,21-22H,1,3-4H2,2H3,(H,24,25)(H2,17,18,19,23)/t7?,8-,9-,10-/m0/s1 |

InChI Key |

FJUGOJOVRGQPGT-CFEUDACVSA-N |

Isomeric SMILES |

CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](C3=C)CO)O |

Canonical SMILES |

CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(C3=C)CO)O |

Origin of Product |

United States |

Classification and Identification of Entecavir Impurity 39

Defining Entecavir Impurity 39 as a Process-Related or Degradation-Related Impurity

Impurities in pharmaceuticals are broadly categorized as process-related or degradation-related. Process-related impurities are substances that are formed as by-products during the synthesis of the API. Degradation-related impurities, on the other hand, result from the chemical breakdown of the API due to factors such as exposure to light, heat, humidity, or interaction with excipients.

Based on its chemical structure, this compound is identified as D-Alanine, N-[6,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6-oxo-1H-purin-2-yl]-. This structure suggests that the impurity is likely process-related. It is potentially formed through the reaction of an Entecavir intermediate or Entecavir itself with D-alanine or a related reagent that may be present during the manufacturing process. While forced degradation studies have shown that Entecavir can degrade under stress conditions like oxidation and acid hydrolysis, the specific structure of Impurity 39 does not align with typical degradation pathways such as hydrolysis or oxidation of the primary functional groups in Entecavir. nih.govresearchgate.net

Structural Derivations and Relationships to Entecavir

Entecavir is a guanosine nucleoside analogue with the chemical name 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6(9H)-one. nih.gov The core structure consists of a purine (B94841) base (guanine) attached to a carbocyclic sugar substitute.

This compound is a derivative of Entecavir where a D-alanine molecule has been covalently bonded to the main Entecavir structure. Specifically, the nitrogen atom of the D-alanine is attached to the C2-amino group of the guanine (B1146940) base of Entecavir. This results in the formation of an N-substituted derivative. The molecular formula of Entecavir is C12H15N5O3, while the molecular formula of this compound is C15H19N5O5. chemicalbook.com The increase in carbon, hydrogen, and oxygen atoms corresponds to the addition of the D-alanine moiety (C3H7NO2) and the loss of two hydrogen atoms to form the new bond.

Table 1: Comparison of Entecavir and this compound

| Feature | Entecavir | This compound |

| IUPAC Name | 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6(9H)-one | D-Alanine, N-[6,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6-oxo-1H-purin-2-yl]- |

| Molecular Formula | C12H15N5O3 | C15H19N5O5 |

| Molecular Weight | 277.28 g/mol | 349.35 g/mol |

| Structural Difference | Contains a primary amino group at the C2 position of the purine ring. | The C2-amino group is substituted with a D-alanine moiety. |

Provisional Identification and Characterization Strategies for this compound

The provisional identification and subsequent characterization of pharmaceutical impurities like this compound rely on a combination of advanced analytical techniques.

The presence of this compound in a sample of Entecavir is typically first detected using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). innovareacademics.inresearchgate.net In a validated HPLC method for Entecavir and its related substances, Impurity 39 would appear as a distinct peak at a different retention time from the main Entecavir peak. The use of a photodiode array (PDA) detector can provide preliminary information about the impurity's UV spectrum, which may show similarities to Entecavir due to the shared chromophore of the purine ring.

Following its detection by HPLC, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the initial characterization of impurities. nih.govresearchgate.net An LC-MS analysis would provide the accurate mass of the impurity, which can be used to determine its molecular formula (C15H19N5O5). The measured molecular weight of approximately 349.35 would confirm the addition of an alanine (B10760859) residue to the Entecavir structure. chemicalbook.com Further fragmentation of the impurity ion in the mass spectrometer (MS/MS) would yield a specific fragmentation pattern. This pattern would likely show the loss of the D-alanine group, resulting in a fragment ion with the mass of Entecavir, providing strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To definitively confirm the structure and the exact point of attachment of the D-alanine moiety, isolation of the impurity is necessary, followed by NMR analysis. 1H and 13C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The NMR spectra would show characteristic signals for the amino acid protons and carbons, and shifts in the signals of the purine ring protons and carbons compared to Entecavir, confirming the substitution at the C2-amino position. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between the D-alanine and Entecavir moieties.

Table 2: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Expected Findings |

| HPLC with PDA | Detection and quantification of the impurity. | A separate peak from Entecavir with a potentially similar UV spectrum. |

| LC-MS/MS | Determination of molecular weight and fragmentation pattern. | A molecular ion corresponding to C15H19N5O5 (m/z ~349). Fragmentation showing the loss of the D-alanine moiety. |

| NMR (1H, 13C, 2D) | Definitive structural elucidation and confirmation of attachment site. | Presence of signals corresponding to the D-alanine structure and shifts in the purine ring signals confirming the N-substitution. |

Formation Mechanisms of Entecavir Impurity 39

Synthetic Pathways Leading to Entecavir Impurity 39 Formation

The emergence of this compound is intrinsically linked to the synthetic route employed for Entecavir's production. The core of Entecavir's structure is a carbocyclic nucleoside analogue, the synthesis of which often involves the use of protecting groups to shield reactive hydroxyl functionalities. Benzyl (B1604629) ethers are commonly utilized for this purpose due to their stability under various reaction conditions.

Side Reactions during Entecavir Chemical Synthesis

The formation of this compound is not a result of a direct side reaction in the conventional sense but rather a consequence of incomplete reactions or the presence of stereoisomeric starting materials that traverse the synthetic pathway alongside the desired Entecavir intermediates.

The Mitsunobu reaction is a crucial step in many Entecavir syntheses for coupling the carbocyclic core with the purine (B94841) base. While this reaction is generally efficient, it is not without potential side reactions, such as the formation of regioisomers (N-7 versus N-9 alkylation of the purine). However, the primary contributor to the formation of this compound is the deprotection step. In synthetic sequences where benzyl ethers are used to protect the hydroxyl groups on the cyclopentyl ring, their removal is typically one of the final steps. This is often achieved through catalytic hydrogenolysis. If this deprotection step is incomplete, the di-O-benzyl protected intermediate of Entecavir would remain. The presence of the enantiomeric form as impurity 39 suggests that the incomplete deprotection is occurring on an undesired stereoisomer that was introduced earlier in the synthesis.

| Reaction Step | Potential Issue Leading to Impurity 39 | Description |

| Deprotection | Incomplete removal of benzyl protecting groups | The final debenzylation step, often carried out by catalytic hydrogenolysis, may not proceed to completion, leaving the benzyl ethers intact on the enantiomeric carbocyclic core. |

| Chiral Synthesis | Presence of the undesired enantiomer | If the initial chiral starting material contains its enantiomer as an impurity, or if a non-stereoselective step is present, the enantiomeric di-O-benzyl intermediate will be formed and carried through to the final steps. |

This compound is a prime example of an impurity arising from an unreacted intermediate. Specifically, it is the di-O-benzyl ether of the enantiomer of an Entecavir precursor. This indicates that a stereoisomeric impurity introduced at an early stage of the synthesis has progressed through the subsequent chemical transformations, including the benzylation of the hydroxyl groups. When the final deprotection step is performed, this enantiomeric di-O-benzyl ether may exhibit different reaction kinetics or be present in a complex mixture that hinders its complete conversion to the deprotected enantiomer, thus remaining in the final product as impurity 39.

The reagents and catalysts used in the deprotection step play a critical role. For instance, the activity of the palladium on carbon (Pd/C) catalyst used in hydrogenolysis can be influenced by various factors, including the presence of other functional groups in the molecule or trace impurities in the reaction mixture. Inefficient catalyst activity can lead to incomplete deprotection. Furthermore, the choice of chiral ligands and catalysts in asymmetric steps earlier in the synthesis is crucial for establishing the correct stereochemistry. Any deficiency in the enantioselectivity of these catalysts can lead to the formation of the undesired enantiomer, which is the precursor to this compound.

Impurities Arising from Starting Materials or Precursors

The most probable root cause for the presence of this compound is the introduction of the undesired enantiomer through the starting materials. Many syntheses of Entecavir begin with a chiral precursor. If this starting material is not enantiomerically pure, the undesired enantiomer will be carried through the entire synthetic sequence. This initial stereochemical impurity will be subjected to the same chemical transformations as the desired enantiomer, including the protection of the hydroxyl groups as benzyl ethers, leading to the formation of ent-Entecavir-di-o-benzyl Ether.

Degradation Pathways of Entecavir Resulting in Impurity 39

Forced Degradation Studies and Identification of Relevant Stress Conditions

Forced degradation, or stress testing, is a process used to generate degradation products under more severe conditions than accelerated stability testing. These studies are crucial for identifying potential degradants, understanding degradation pathways, and developing stability-indicating analytical methods. Entecavir has been subjected to a range of stress conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress, to elucidate its degradation profile. nih.govresearchgate.net

Entecavir has demonstrated susceptibility to degradation under acidic hydrolytic conditions. nih.govresearchgate.net Studies have shown that exposure to strong acidic environments can lead to the formation of various degradation products. The rate and extent of this degradation are highly dependent on the specific conditions employed, such as the concentration of the acid, the temperature, and the duration of exposure.

One study reported extensive degradation under acid hydrolysis stress. nih.gov However, another investigation that involved refluxing an Entecavir solution in 5 M hydrochloric acid at 100°C for six hours found the drug to be stable, with no significant degradation observed. researchgate.net This discrepancy highlights the critical nature of the experimental parameters in impurity formation. Further research has confirmed that Entecavir is generally liable to acidic degradation. researchgate.net The primary mechanism likely involves the hydrolysis of the cyclic amide (lactam) group present in the Entecavir molecule. scielo.brresearchgate.net

Table 1: Summary of Acidic Degradation Studies on Entecavir

| Acid Condition | Temperature | Duration | Outcome | Reference |

|---|---|---|---|---|

| 5 M HCl | 100°C (Reflux) | 6 hours | No degradation observed | researchgate.net |

| Not specified | Not specified | Not specified | Extensive degradation | nih.govresearchgate.net |

The stability of Entecavir under alkaline conditions has yielded varied results in different studies. Some research indicates that Entecavir resists or shows only minor degradation when exposed to sodium hydroxide (B78521). researchgate.net In contrast, other studies have demonstrated significant degradation under strong alkaline conditions.

For instance, when a sample solution was refluxed in 1 M sodium hydroxide at 100°C for six hours, the formation of three distinct degradation products was observed. researchgate.net Mass spectrometry analysis identified these products with m/z values of 61.4, 84.2, and 215.4. researchgate.net This suggests that, similar to acidic hydrolysis, the lactam ring in the Entecavir structure is susceptible to cleavage under basic conditions, leading to the formation of carboxylic acid and amine derivatives. scielo.brresearchgate.net The severity of the alkaline environment is a determining factor in whether significant impurity formation occurs.

Entecavir has been found to be particularly unstable under oxidative stress, showing extensive degradation. nih.govresearchgate.net The molecular structure of Entecavir contains functional groups that are inherently vulnerable to oxidation. scielo.brresearchgate.net These include a primary alcohol and a secondary alcohol group. The primary alcohol can be oxidized to form an aldehyde, which can be further oxidized to a carboxylic acid. The secondary alcohol can be converted into a ketone upon oxidation. scielo.brresearchgate.net

Forced degradation studies have utilized strong oxidizing agents to investigate these pathways. One such study induced oxidative degradation by storing a sample solution in 20% hydrogen peroxide for 96 hours at room temperature. researchgate.net Research has also focused on developing analytical methods capable of selectively quantifying Entecavir in the presence of its specific oxidative degradation product, referred to as "ENT deg". nih.gov

The photostability of Entecavir is a complex area with conflicting reports. Some forced degradation studies have concluded that Entecavir is stable under photolytic stress conditions. nih.govresearchgate.net It has been noted that the molecule does not possess chromophores that absorb light at wavelengths greater than 290 nm, which would theoretically make it less susceptible to direct degradation by sunlight. nih.gov

However, other experimental findings contradict this. A study involving exposure to UV light resulted in the formation of multiple degradation products. researchgate.net Mass spectrometry identified these photolytic impurities with m/z values of 64.3, 130.1, 166.2, 175.1, 188.2, and 272. researchgate.net These differing outcomes suggest that the specific conditions of photostability testing, such as the intensity and wavelength of the light source, are crucial in determining the potential for photolytic degradation.

Entecavir is generally considered to be stable under thermal stress at conventional storage temperatures. nih.govresearchgate.net However, thermogravimetric analysis (TGA) reveals that the molecule undergoes distinct changes upon heating. An initial loss of mass, typically observed between 62°C and 108°C, is attributed to dehydration, indicating the loss of crystal water. scielo.br

The actual thermal decomposition of the Entecavir molecule occurs at significantly higher temperatures. The onset of major degradation is observed at temperatures around 310°C, with a total mass loss of 42.13% recorded up to 500°C. scielo.br Another study noted that degradation could be initiated by refluxing in water at 70°C for 24 hours or by heating at 80°C. innovareacademics.in This indicates that while stable under normal conditions, elevated temperatures can induce the formation of thermal degradants.

Table 2: Thermal Degradation Profile of Entecavir

| Temperature Range | Observation | Reference |

|---|---|---|

| 62°C - 108°C | Dehydration (loss of water) | scielo.br |

| 70°C - 80°C | Degradation observed | innovareacademics.in |

| ~310°C | Onset of major thermal decomposition | scielo.br |

| Up to 500°C | Total mass loss of 42.13% | scielo.br |

Influence of Environmental Factors on Impurity Formation (e.g., pH, temperature, light, humidity)

The formation of this compound and other related substances is significantly influenced by various environmental factors. The data from forced degradation studies provide insight into how these factors can impact the stability of the drug substance.

pH: The pH of the environment is a critical factor, particularly for hydrolytic degradation. As demonstrated in forced degradation studies, both acidic and alkaline conditions can catalyze the breakdown of Entecavir, leading to impurity formation. nih.govresearchgate.net The drug exhibits greater stability in neutral or near-neutral aqueous solutions. nih.govresearchgate.net

Temperature: Temperature plays a pivotal role in the stability of Entecavir. While the drug is stable at room temperature, its degradation rate increases with rising temperatures. scielo.brinnovareacademics.in High temperatures can provide the necessary energy to overcome activation barriers for decomposition reactions, leading to the formation of thermal impurities.

Light: Exposure to light, especially UV radiation, can be a source of degradation. Although some reports suggest photostability, others have shown the formation of multiple photolytic impurities upon exposure to UV light, indicating that protection from light is an important consideration for storage and handling. nih.govresearchgate.net

Humidity: The presence of moisture can influence the stability of solid-state Entecavir. Thermal analysis has shown that Entecavir can exist as a hydrate (B1144303) and loses water upon heating. scielo.br High humidity environments could potentially facilitate hydrolytic reactions, especially in the presence of other catalysts like acidic or basic excipients.

Polymorphism-Related Impurity Formation (e.g., anhydrous Entecavir as an impurity)

Entecavir is known to exhibit crystalline polymorphism, meaning it can exist in multiple different crystal structures. scielo.br The therapeutically active form is typically Entecavir monohydrate. scielo.br However, under certain conditions, this monohydrate form can convert into its anhydrous form (anhydrous Entecavir). This conversion represents the formation of a polymorphic impurity, as the anhydrous form has a different crystal structure and properties from the intended monohydrate form. scielo.brmedchemexpress.com

The formation of anhydrous Entecavir as an impurity can occur during various stages of the drug product lifecycle, including manufacturing processes such as granulation, drying, and compression, as well as during distribution and storage. scielo.brmedchemexpress.com The transition from the monohydrate to the anhydrous form involves the loss of a water molecule of crystallization from the crystal lattice. scielo.br The presence of different crystal forms, such as the anhydrous impurity, can potentially impact the bioavailability and therapeutic efficacy of the drug, making its control a critical aspect of quality assurance. medchemexpress.com

Kinetic and Mechanistic Studies of this compound Formation

Kinetic and mechanistic studies on the formation of anhydrous Entecavir from Entecavir monohydrate primarily involve thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These methods provide insights into the solid-state transformation by monitoring changes in mass and heat flow as a function of temperature.

The mechanism of formation is a dehydration process, where the water molecule is expelled from the crystal structure of the Entecavir monohydrate. scielo.br Thermal analysis has shown that this dehydration occurs at elevated temperatures. TGA studies have identified a specific temperature range in which the initial mass loss corresponding to the water of crystallization occurs. scielo.br This event marks the transition from the monohydrate to the anhydrous form. scielo.br

Detailed findings from thermal analysis are presented below:

| Thermal Analysis Technique | Observation | Temperature Range (°C) | Mass Loss (%) | Interpretation |

| Thermogravimetric Analysis (TGA) | Initial mass loss | 61.97 - 107.84 | 5.05 | Loss of hydration water, indicating the transition from Entecavir monohydrate to anhydrous Entecavir. scielo.br |

| Differential Thermal Analysis (DTA) | Endothermic peak | 139 | N/A | Corresponds to a phase transition of the crystalline form of Entecavir, potentially related to the change in crystal structure to anhydrous Entecavir. scielo.br |

| Differential Thermal Analysis (DTA) | Exothermic peak followed by an endothermic event | 228 (Exothermic), 232 (Endothermic) | N/A | Further phase transition events of the Entecavir molecule. scielo.br |

The data presented in this table is based on thermal analysis of Entecavir raw material. scielo.br

The initial mass loss of 5.05% observed in the TGA is close to the theoretical percentage of water in Entecavir monohydrate, which is approximately 6.10%, confirming that this initial degradation step is indeed the dehydration process. scielo.br Following dehydration, further endothermic and exothermic events at higher temperatures indicate other phase transitions of the now anhydrous Entecavir. scielo.br These studies are crucial for understanding the stability of Entecavir monohydrate and for developing manufacturing and storage conditions that minimize the formation of the anhydrous impurity.

Advanced Analytical Methodologies for Entecavir Impurity 39

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are the cornerstone of impurity analysis in the pharmaceutical industry, offering high-resolution separation of complex mixtures. For Entecavir impurity 39, High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are pivotal methods.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like Entecavir and its impurities. researchgate.net The development of a robust HPLC method is essential for accurately identifying and quantifying this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of Entecavir and its related substances. researchgate.netasianpubs.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. jbiochemtech.com

Several studies have described the development and validation of RP-HPLC methods for Entecavir. For instance, a method utilizing a C18 column (150 x 4.6 mm, 3.5 µm) with a simple isocratic mobile phase has been shown to effectively separate Entecavir from its diastereomeric impurities. heraldopenaccess.usmyexperiment.orgrjpbcs.comresearchgate.net The resolution between Entecavir and its impurities, including impurity 39, was found to be greater than 2.0, indicating a high degree of separation. heraldopenaccess.usmyexperiment.orgrjpbcs.com Another validated method employed a Gemini C18 column (150 x 4.6 mm) with a mobile phase of acetonitrile-water and a phosphate (B84403) buffer, achieving good separation. researchgate.net

Since Entecavir contains multiple chiral centers, it can exist as various stereoisomers. Some of its impurities, potentially including impurity 39 if it is a diastereomer, require chiral chromatography for separation and analysis. Chiral HPLC uses a chiral stationary phase (CSP) to differentiate between enantiomers and diastereomers. While specific applications of chiral HPLC for "this compound" are not extensively detailed in the provided results, the literature does mention the development of enantiospecific HPLC methods for the optical isomers of Entecavir. heraldopenaccess.us A study highlighted a method capable of separating Entecavir from its diastereomeric impurities with a resolution greater than 2.0. myexperiment.orgrjpbcs.com

Optimizing chromatographic conditions is a critical step in method development to achieve the desired separation and sensitivity.

Mobile Phase: The composition of the mobile phase, including the type and ratio of organic modifier and the pH of the aqueous phase, significantly influences the retention and resolution of analytes. For Entecavir and its impurities, mobile phases often consist of acetonitrile and a phosphate buffer. jgtps.comresearchgate.net For example, a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 3.4) and acetonitrile (60:40) has been used. jgtps.com Another method utilized a mobile phase of water and acetonitrile in a 92:8 ratio. scielo.br The pH of the buffer is a crucial parameter that can be adjusted to optimize the ionization state of the analytes and improve peak shape and selectivity.

Stationary Phase: The choice of the stationary phase is fundamental to the separation mechanism. C18 columns are the most frequently used for Entecavir analysis due to their hydrophobicity and ability to separate a wide range of compounds. researchgate.netheraldopenaccess.usrjpbcs.comresearchgate.net The particle size of the stationary phase also plays a role; smaller particles generally provide higher efficiency and resolution. Columns with particle sizes of 3.5 µm and 5 µm have been successfully employed. heraldopenaccess.usrjpbcs.comresearchgate.netresearchgate.net

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate for HPLC analysis of Entecavir is 1.0 mL/min. heraldopenaccess.usrjpbcs.comjgtps.comscielo.br Adjusting the flow rate can be part of the optimization process to balance analysis speed and resolution.

Temperature: Column temperature influences the viscosity of the mobile phase and the kinetics of the separation. Maintaining a constant and optimized temperature is important for reproducible results. Temperatures of 30°C and 40°C have been reported for the analysis of Entecavir. rjpbcs.comscielo.brnih.gov

Table 1: Examples of Optimized HPLC Conditions for Entecavir Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm jgtps.com | Octadecylsilane (C18) scielo.br | Zorbax SB-C18, 150 mm, 4.6 mm i.d, 3.5 µm rjpbcs.com |

| Mobile Phase | 0.05 M KH2PO4 (pH 3.4) : Acetonitrile (60:40) jgtps.com | Water : Acetonitrile (92:8) scielo.br | 950 ml Mill Q water + 50 ml Acetonitrile rjpbcs.com |

| Flow Rate | 1.0 mL/min jgtps.com | 1.0 mL/min scielo.br | 1.0 mL/min rjpbcs.com |

| Temperature | 45°C jgtps.com | 30°C scielo.br | 40°C rjpbcs.com |

| Detection | UV at 282 nm jgtps.com | UV at 254 nm scielo.br | UV at 254 nm rjpbcs.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

UHPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity. researchgate.net UHPLC has been recognized as a current analytical trend in the pharmaceutical industry. uspnf.com Several UHPLC-MS/MS methods have been reported for the quantification of Entecavir, demonstrating the advantages of this technique. researchgate.netresearchgate.net The use of UHPLC can facilitate more efficient separation of Entecavir and its impurities, including impurity 39, leading to more accurate quantification and higher sample throughput. researchgate.net

Gas Chromatography (GC) for Volatile Impurities or Derivatized Analytes

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While Entecavir and many of its impurities are non-volatile, GC can be employed for the determination of volatile organic impurities that may be present from the synthesis process. Furthermore, non-volatile analytes can sometimes be analyzed by GC after a derivatization step that converts them into volatile derivatives. ijcpa.in

For instance, a GC-Headspace (GC-HS) method has been developed for the simultaneous trace level determination of benzene (B151609) and 1,2-dichloroethane (B1671644) in active pharmaceutical substances. innovareacademics.in While not specific to this compound, this demonstrates the utility of GC in controlling volatile impurities. Another application involves the quantification of formaldehyde (B43269), a potential toxic impurity in Entecavir, through pre-column derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH) followed by HPLC analysis. ijcpa.in This derivatization makes the analyte suitable for chromatographic analysis with enhanced detection. ijcpa.in Although direct GC analysis of this compound is unlikely, GC-based methods are crucial for a comprehensive impurity profile of the drug substance.

Hyphenated Techniques for Comprehensive Characterization and Elucidation

The precise identification and characterization of pharmaceutical impurities are paramount for ensuring drug safety and efficacy. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for this purpose. ijfmr.comactascientific.com These integrated approaches enhance analytical performance in terms of sensitivity and specificity, making them indispensable for analyzing complex mixtures and elucidating the structures of trace-level impurities like this compound. ijfmr.comrroij.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are among the most utilized for impurity profiling in the pharmaceutical industry. actascientific.commedwinpublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Structural Elucidation and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are cornerstone techniques for the detection, identification, and quantification of pharmaceutical impurities. biomedres.ussynthinkchemicals.com The coupling of HPLC's superior separation capability with the high sensitivity and specificity of mass spectrometry allows for the effective analysis of non-volatile and thermally unstable compounds. biomedres.usresearchgate.net In the context of Entecavir, various LC-MS/MS methods have been developed to characterize degradation products and related substances. researchgate.netijper.orgresearchgate.net These methods typically employ reverse-phase columns, such as C18, to achieve chromatographic separation of Entecavir from its impurities. researchgate.netrjpbcs.comresearchgate.netmyexperiment.org For instance, a study on forced degradation of Entecavir utilized a Waters Symmetry C18 column with a mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (50:50, v/v) to separate five degradation products. researchgate.net The high sensitivity of LC-MS/MS is crucial for trace analysis, enabling the detection of impurities at levels as low as 0.009% relative to the active pharmaceutical ingredient (API). researchgate.netmyexperiment.orglupinepublishers.comlupinepublishers.com

Fragmentation Pathway Analysis of this compound

Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of unknown impurities by analyzing their fragmentation patterns. synthinkchemicals.comresearchgate.net Establishing the fragmentation pathway of the parent drug, Entecavir, is the first critical step. researchgate.netresearchgate.net Entecavir, with a protonated molecule [M+H]⁺ at an m/z of 278.1, primarily fragments to a product ion at m/z 152.1. researchgate.net This understanding is then applied to interpret the mass spectra of its impurities. researchgate.netresearchgate.net Forced degradation studies, which subject the drug to stress conditions like acid/base hydrolysis, oxidation, and photolysis, are performed to generate potential impurities and study their structures. researchgate.netijper.orgrjpbcs.com For example, under basic conditions, degradation products of Entecavir with m/z values of 61.4, 84.2, and 215.4 have been observed. researchgate.net Under UV light exposure, products with m/z of 64.3, 130.1, 166.2, 175.1, 188.2, and 272 were identified. researchgate.net By comparing the MS/MS spectra of an impurity like this compound to that of the parent drug, structural similarities and modifications can be deduced, leading to its definitive identification. nih.gov The specific fragmentation pattern provides a fingerprint that helps in piecing together the impurity's molecular structure. researchgate.netresearchgate.net

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Observed Under Condition |

|---|---|---|---|

| Entecavir | 278.1 | 152.1 | Standard |

| Degradation Product 1 | 215.4 | - | Basic Hydrolysis |

| Degradation Product 2 | 272.0 | - | UV Light Exposure |

| Degradation Product 3 | 188.2 | - | UV Light Exposure |

| Degradation Product 4 | 175.1 | - | UV Light Exposure |

| Degradation Product 5 | 166.2 | - | UV Light Exposure |

| Degradation Product 6 | 130.1 | - | UV Light Exposure |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of an unknown impurity. nih.gov Unlike nominal mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure the mass of an ion with precision in the parts-per-million (ppm) range. This accuracy allows for the calculation of a unique elemental formula for the impurity. nih.govcaltech.edu The elemental composition of a product ion is constrained by that of its precursor ion, which significantly narrows down the number of possible chemical structures. nih.gov This capability is crucial for distinguishing between isomers or compounds with very similar molecular weights. When combined with MS/MS fragmentation data, HRMS provides a high degree of confidence in the proposed structure of an impurity like this compound before its final confirmation by other techniques. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical substances. biomedres.us These impurities can originate from various sources, including residual solvents from the manufacturing process, reagents, or by-products of the synthesis. ijcrt.org For instance, residual solvents like toluene (B28343) have been identified as potential impurities in Entecavir manufacturing. pom.go.id Headspace GC-MS is a particularly useful variation for analyzing volatile compounds in solid or liquid samples without extensive sample preparation, minimizing matrix interference. mdpi.comresearchgate.netnih.gov The technique involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC-MS system. This method is highly sensitive and selective, making it ideal for detecting trace-level volatile impurities that could be present in Entecavir, such as those related to starting materials or synthesis by-products. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Spectroscopy for Definitive Structural Assignment

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents one of the most powerful tools for the unambiguous structural elucidation of unknown compounds in complex mixtures. routledge.comconicet.gov.ar This hyphenated technique directly couples the separation power of HPLC with the definitive structure-elucidating capability of NMR spectroscopy. routledge.comnumberanalytics.comsumitomo-chem.co.jp While LC-MS provides vital information on molecular weight and fragmentation, NMR provides a detailed atom-to-atom connectivity map and three-dimensional structure, which is essential for distinguishing between highly similar molecules such as isomers. spectroscopyonline.com For challenging structural elucidations of impurities like this compound, LC-NMR can be used in various modes, including stop-flow, where the chromatographic flow is paused to allow for the acquisition of detailed one- and two-dimensional NMR spectra on a specific peak of interest. conicet.gov.arspectroscopyonline.com The integration of LC-NMR with LC-MS creates an ultimate analytical tool, providing complementary information that often leads to the definitive identification of an impurity without the need for its physical isolation. conicet.gov.ariosrphr.org

| Technique | Primary Application | Information Provided | Key Advantage |

|---|---|---|---|

| LC-MS/MS | Detection and Structural Elucidation | Molecular Weight, Fragmentation Pattern | High sensitivity and specificity for trace analysis. synthinkchemicals.com |

| HRMS | Elemental Composition Determination | Highly Accurate Mass | Provides unique elemental formula, increasing confidence in identification. nih.gov |

| GC-MS | Volatile Impurity Analysis | Identification of Volatile/Semi-volatile Compounds | Effective for residual solvents and volatile by-products. biomedres.us |

| LC-NMR | Definitive Structural Assignment | Atom Connectivity, Stereochemistry | Provides unambiguous structure of isomers without isolation. routledge.comconicet.gov.ar |

Spectroscopic Techniques for Complementary Characterization

In addition to hyphenated techniques, standalone spectroscopic methods provide valuable complementary information for the characterization of Entecavir and its impurities. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are used to investigate the solid-state properties of the drug substance, including identifying polymorphic impurities. ijcrt.orgarabjchem.org For Entecavir, which exists in different crystalline forms (polymorphs), methods using Powder X-ray Diffractometry (PXRD) and Raman spectroscopy have been developed to quantify the anhydrous form, which is considered a polymorphic impurity in the monohydrate drug product. scielo.brusp.br FTIR spectroscopy can provide information on the functional groups present in a molecule, and derivative spectroscopy assisted FTIR has been used for the evaluation of Entecavir monohydrate. researchgate.net Furthermore, UV-Vis spectrophotometry is often used for quantification and as a detector in HPLC, while fluorescence spectroscopy has also been developed for the sensitive determination of Entecavir. scielo.brresearchgate.net These spectroscopic techniques, while sometimes used in conjunction with separation methods, offer additional layers of characterization that contribute to a comprehensive understanding of an impurity's identity and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities like this compound. ijcrt.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.

¹H NMR (Proton NMR): This technique identifies the chemical environment of hydrogen atoms within the molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their electronic environments (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the impurity. Each unique carbon atom in the structure of this compound would produce a distinct signal, indicating the types of carbon present (e.g., C=O, C=C, CH, CH₂, CH₃).

2D NMR Techniques: When complex structures cannot be fully resolved by 1D NMR, two-dimensional techniques are employed. ijcrt.org

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to map out the spin systems within the molecule.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): Correlates proton signals with the signals of directly attached carbon atoms, providing a clear map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete molecular structure by connecting different fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close to each other in space, which is vital for determining the stereochemistry of the impurity.

While specific spectral data for this compound is not publicly available, the structural characterization would follow established principles, comparing the resulting spectra to that of the parent Entecavir molecule to pinpoint structural modifications.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify functional groups present in a molecule. ijcrt.org The method is based on the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the bonds within the molecule. researchgate.net

For this compound, an FTIR spectrum would provide a unique "fingerprint." Key absorption bands would be analyzed to confirm the presence or absence of characteristic functional groups. While research on this specific impurity is limited, analysis of Entecavir and its polymorphs provides insight into the expected spectral regions of interest. arabjchem.orgresearchgate.net For instance, a study on Entecavir monohydrate used derivative FTIR spectroscopy for quantification, focusing on the C=O stretching peak around 1631 cm⁻¹. researchgate.netresearchgate.net Changes in the position or intensity of peaks related to O-H, N-H, C=O, C=C, and C-N bonds, when compared to the reference standard of Entecavir, would indicate the structural differences defining Impurity 39.

Table 1: Representative Functional Groups and Expected FTIR Absorption Ranges for Entecavir-related Compounds

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Amide | N-H stretch | 3100 - 3500 |

| Hydroxyl | O-H stretch | 3200 - 3600 |

| Alkene | C=C stretch | 1620 - 1680 |

| Carbonyl (Amide) | C=O stretch | 1630 - 1695 |

This table is illustrative and based on general principles of IR spectroscopy and data from related Entecavir compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantitative analysis of compounds that absorb UV or visible light. ijcrt.org It is widely employed as a detection method in High-Performance Liquid Chromatography (HPLC). For Entecavir and its impurities, UV-Vis spectroscopy is crucial for their detection and quantification in bulk drug and pharmaceutical dosage forms. wjpsonline.com

The principle involves measuring the absorbance of a specific wavelength of light by the analyte. Entecavir has a characteristic wavelength of maximum absorbance (λmax) at approximately 254 nm. wjpsonline.comrjpbcs.com this compound, likely sharing a similar chromophoric structure, would be expected to absorb in a similar region. An analytical method, typically HPLC-UV, would be developed to separate the impurity from Entecavir and other related substances. The concentration of the impurity can then be determined by measuring its absorbance at a specified wavelength and comparing it to a calibration curve generated from a reference standard of the impurity. Linearity studies for Entecavir have been demonstrated in various concentration ranges, such as 3-18 µg/ml, with high correlation coefficients (r² > 0.999), indicating the method's suitability for accurate quantification. wjpsonline.com

Raman Spectroscopy for Polymorphic Impurity Quantitation

Raman spectroscopy is a powerful, non-destructive vibrational spectroscopy technique that provides detailed information about chemical structure and polymorphism. researchgate.net Unlike FTIR, it involves inelastic scattering of monochromatic light, usually from a laser. It is particularly advantageous for solid-state analysis and requires little to no sample preparation. researchgate.net

While specific data for this compound is not available, the application of Raman spectroscopy has been successfully demonstrated for quantifying polymorphic impurities in Entecavir. nih.govscielo.br For example, research has shown that Raman spectroscopy can be used to quantify the anhydrous form of Entecavir (a polymorphic impurity) in the desired monohydrate form. researchgate.netnih.gov This is achieved by identifying unique peaks in the Raman spectra of the different polymorphic forms and constructing a calibration curve that correlates peak intensity or area with the concentration of the impurity. nih.gov Studies have achieved excellent linearity (R² = 0.9953) and low limits of detection (LOD) and quantification (LOQ) of 0.48% and 1.16%, respectively, for the anhydrous impurity. nih.gov This demonstrates that Raman spectroscopy, potentially coupled with multivariate analysis like Partial Least Squares (PLS), would be a highly effective method for quantifying polymorphic forms of this compound. researchgate.netnih.gov

X-ray Diffraction (XRD) for Crystalline Impurity Characterization

Powder X-ray Diffraction (PXRD) is the primary technique for characterizing the solid-state structure of crystalline materials. It can definitively distinguish between different polymorphic forms, which may arise as impurities during manufacturing. arabjchem.org Each crystalline solid has a unique diffraction pattern, acting as a fingerprint based on its crystal lattice structure.

PXRD has been effectively used to identify and quantify polymorphic impurities in Entecavir. nih.gov For instance, the anhydrous form of Entecavir can be quantified as an impurity within the monohydrate form by monitoring the intensity of characteristic diffraction peaks. nih.gov A study identified unique peaks for Entecavir monohydrate (at 2θ angles of 5.2°, 10.5°, 15.6°) and the anhydrous form (at 11.8°, 16.0°, 16.9°). arabjchem.org By creating calibration curves based on the intensity of these unique peaks in mixtures, the method can be used for quantification, with reported LOD and LOQ values of 0.38% and 1.15%, respectively. nih.gov This high sensitivity makes PXRD an essential tool for controlling the presence of undesired crystalline forms of this compound.

Table 2: Example PXRD Quantification Parameters for Entecavir Polymorphic Impurity

| Analytical Technique | Parameter | Reported Value | Reference |

|---|---|---|---|

| PXRD | Linearity (R²) | 0.9923 | nih.gov |

| LOD | 0.38% | nih.gov | |

| LOQ | 1.15% | nih.gov | |

| Raman Spectroscopy | Linearity (R²) | 0.9953 | nih.gov |

| LOD | 0.48% | nih.gov | |

| LOQ | 1.16% | nih.gov |

Data pertains to the quantification of anhydrous Entecavir in Entecavir monohydrate and illustrates the capability of the techniques.

Validation of Analytical Methods for this compound Quantification

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, this involves evaluating several parameters to ensure the method is reliable, reproducible, and accurate for the quantification of impurities like this compound. jgtps.cominnovareacademics.in

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. rjpbcs.com For a method designed to quantify this compound, selectivity is the key.

This is typically demonstrated using a chromatographic method, such as RP-HPLC, which separates the impurity from the main Entecavir peak and all other potential impurities. rjpbcs.commyexperiment.org To prove specificity, the following studies are performed:

Resolution: The method must show baseline resolution between the peak for this compound and the peaks for Entecavir and any other related substances. A resolution factor greater than 2.0 is generally considered satisfactory. myexperiment.org

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products. rjpbcs.comjgtps.com The analytical method is then used to analyze these stressed samples. The method is considered specific if the impurity peak is well-resolved from any degradation products formed.

Peak Purity Analysis: Using a photodiode array (PDA) detector, the peak purity of the analyte can be assessed. This analysis confirms that the chromatographic peak for this compound is spectrally homogeneous and not co-eluting with other substances.

Validation studies for Entecavir have successfully demonstrated specificity, with methods capable of separating the main drug from various diastereomeric and process-related impurities. rjpbcs.commyexperiment.org A similar approach would be required to validate a method for this compound, ensuring accurate reporting of its level in the final drug product.

Linearity and Range Determination

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. For Entecavir impurities, this is typically established by preparing a series of solutions at different concentrations and analyzing the detector response.

Research on analogous diastereomeric impurities of Entecavir demonstrates excellent linearity. rjpbcs.com Regression analysis from these studies consistently yields a correlation coefficient (r²) greater than 0.999, indicating a strong linear relationship between concentration and instrument response. rjpbcs.comheraldopenaccess.usresearchgate.netmyexperiment.org The range is established to cover from the limit of quantification (LOQ) to approximately 150% of the specified limit for the impurity. A typical calibration curve is constructed using at least five concentration levels. biotecnologiebt.it

Table 1: Example Linearity Data for an Entecavir Impurity

| Concentration Level | Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|---|

| 1 | 0.20 | 15,192 |

| 2 | 0.50 | 43,713 |

| 3 | 1.00 | 89,813 |

| 4 | 1.50 | 135,243 |

| 5 | 2.00 | 180,901 |

| Correlation Coefficient (r²) | \multicolumn{2}{c|}{> 0.999 } |

This interactive table showcases representative data demonstrating the linear relationship between the concentration of an impurity and the analytical instrument's response.

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy is typically assessed through recovery studies by spiking a known amount of the impurity standard into a sample matrix. For Entecavir impurities, methods have demonstrated good and consistent recoveries, generally falling within the range of 95% to 105%. rjpbcs.comheraldopenaccess.usresearchgate.netmyexperiment.org

Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This is assessed by analyzing a minimum of six replicate samples at 100% of the test concentration during the same analytical run.

Intermediate Precision: This expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

For methods analyzing Entecavir and its impurities, the relative standard deviation (RSD) for both repeatability and intermediate precision is consistently found to be less than 2.0%, indicating a high degree of precision. jgtps.com

Table 2: Precision and Accuracy Results for an Entecavir Impurity

| Parameter | Measurement | Acceptance Criteria | Result |

|---|---|---|---|

| Accuracy | % Recovery (n=3 levels, 3 reps each) | 95.0% - 105.0% | 99.8% |

| Precision | |||

| Repeatability | % RSD (n=6) | ≤ 2.0% | 0.7% |

This interactive table summarizes typical validation results for the accuracy and precision of an analytical method for an Entecavir impurity.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmainfo.in

These limits are crucial for ensuring that even trace amounts of impurities can be reliably controlled. They are often determined based on the signal-to-noise ratio of the detector response, typically 3:1 for LOD and 10:1 for LOQ. wisdomlib.org Validated HPLC methods for Entecavir impurities have demonstrated high sensitivity, capable of detecting diastereomeric impurities at levels below 0.009% relative to a 500 µg/mL test concentration of the main compound. rjpbcs.comheraldopenaccess.usresearchgate.netmyexperiment.org For certain potential genotoxic impurities, specific methods have established an LOD of 0.05 µg/mL and an LOQ of 0.2 µg/mL. wisdomlib.org

Table 3: Sensitivity Parameters for Entecavir Impurity Analysis

| Parameter | Method | Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.05 |

This interactive table provides examples of detection and quantification limits achieved in sensitive analytical methods for Entecavir impurities.

Stability of Solutions for Impurity Analysis

The stability of both standard and sample solutions is determined to ensure that the results are accurate over the time period required to perform the analysis. This involves storing the prepared solutions under specified conditions (e.g., room temperature) and analyzing them at various time intervals.

For Entecavir and its diastereomeric impurities, test solutions have been found to be stable in the chosen diluent for up to 48 hours. rjpbcs.comheraldopenaccess.usresearchgate.netmyexperiment.org Comparison of the results from the initial analysis with those obtained after storage shows no significant degradation of the analytes and no appearance of new impurity peaks, confirming that the solutions remain stable throughout the typical duration of an analytical sequence. wisdomlib.orgijstr.org

Table 5: Solution Stability Data for an Entecavir Impurity

| Time Interval (Hours) | Impurity Peak Area (Initial) | Impurity Peak Area (at Interval) | % Difference |

|---|---|---|---|

| 0 | 89,813 | 89,813 | 0.00% |

| 8 | 89,813 | 89,950 | +0.15% |

| 12 | 89,813 | 89,765 | -0.05% |

| 24 | 89,813 | 90,123 | +0.34% |

This interactive table presents data from a solution stability study, showing minimal change in the measured impurity amount over a 48-hour period.

Table of Mentioned Compounds

| Compound Name |

|---|

| Entecavir |

| This compound |

| Acetonitrile |

| Methanol |

| Benzyl (B1604629) chloride |

| Benzyl bromide |

| Potassium phosphate |

Control Strategies and Mitigation of Entecavir Impurity 39

Process Optimization in Entecavir Synthesis to Minimize Impurity Formation

A robust understanding of the synthetic pathway is the bedrock of impurity control. In a notable synthetic route to Entecavir, intermediate 39 is formed via an asymmetric Sharpless epoxidation of a cyclopentenone precursor. This specific step, along with the preceding Morita-Baylis-Hillman reaction and the subsequent epoxide opening, presents unique challenges that necessitate rigorous process optimization.

The quality of starting materials and reagents is the first line of defense against impurity formation. The synthesis of the precursor to intermediate 39 often begins with a Morita-Baylis-Hillman reaction, followed by the critical Sharpless epoxidation. The purity of the reactants in these initial steps directly influences the stereochemical outcome and the impurity profile of subsequent intermediates.

Key considerations for raw material control include:

Purity of Cyclopentenone Precursor: The starting cyclopentenone derivative must be of high purity, as any isomeric or related impurities can lead to the formation of undesired side products that may be difficult to separate in later stages.

Reagent Quality for Morita-Baylis-Hillman Reaction: The quality of reagents such as formaldehyde (B43269) and the catalysts used in the Morita-Baylis-Hillman reaction is crucial for achieving high yields and minimizing byproduct formation.

Chiral Catalysts and Oxidants in Sharpless Epoxidation: The enantiomeric purity of the chiral catalyst (e.g., diethyl tartrate) and the quality of the oxidizing agent (e.g., tert-butyl hydroperoxide) are paramount for achieving high diastereoselectivity in the formation of intermediate 39.

The following table summarizes the key raw materials and their impact on the formation of Entecavir impurity 39.

| Raw Material/Intermediate | Critical Quality Attribute | Potential Impact on Impurity 39 Formation |

| Unsubstituted Cycloalkenone | High Purity, Low levels of isomeric impurities | Use of impure starting material can lead to the formation of multiple side products, complicating purification. |

| Formaldehyde (in Morita-Baylis-Hillman) | Purity and concentration | Can affect the yield and purity of the C4'-functionalized intermediate. |

| Chiral Ligand (e.g., Diethyl Tartrate) | High Enantiomeric Purity | Directly impacts the diastereoselectivity of the Sharpless epoxidation, influencing the ratio of desired to undesired epoxide isomers. |

| Oxidizing Agent (e.g., TBHP) | Purity and stability | Impurities in the oxidant can lead to side reactions and lower yields of the desired epoxide. |

The precise control of reaction parameters is critical to steer the chemical transformations toward the desired product and away from impurity-generating pathways. For the synthesis involving intermediate 39, two key challenges are the "medium selectivity" of the Sharpless epoxidation and the potential for "epimerization" of the subsequent intermediate, compound 40.

Sharpless Epoxidation: To address the challenge of achieving high diastereoselectivity in the formation of intermediate 39, the following reaction conditions are meticulously optimized:

Catalyst Loading: The amount of the titanium-tartrate catalyst is carefully controlled to maximize the rate of the desired asymmetric epoxidation while minimizing side reactions.

Temperature: The reaction is typically conducted at low temperatures to enhance stereoselectivity.

Solvent System: The choice of solvent can significantly influence the reaction's efficiency and selectivity.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material while preventing the degradation of the product.

Epoxide Opening: The subsequent ring-opening of the epoxide in intermediate 40 is a critical step where epimerization can occur, leading to the formation of an undesired stereoisomer. Strategies to mitigate this include:

Choice of Nucleophile and Lewis Acid: The selection of the appropriate nucleophile and Lewis acid for the epoxide opening is crucial to control the regioselectivity and stereoselectivity of the reaction.

Temperature Control: Maintaining a low reaction temperature helps to suppress the rate of epimerization.

Quenching Conditions: The reaction is carefully quenched to prevent further unwanted side reactions.

The table below outlines the key reaction parameters and their role in controlling the formation of this compound and related substances.

| Reaction Step | Key Parameter | Optimization Goal |

| Sharpless Epoxidation | Temperature | Lower temperatures generally favor higher diastereoselectivity. |

| Catalyst Loading | Optimize for maximum conversion and selectivity, avoiding side reactions. | |

| Solvent | Select a solvent that enhances the solubility of reactants and the stereochemical outcome. | |

| Epoxide Opening | Lewis Acid | Choice of Lewis acid can influence the regioselectivity and minimize epimerization. |

| Temperature | Low temperatures are crucial to prevent the loss of stereochemical integrity. |

Even with optimized process controls, the formation of some level of impurities is often unavoidable. Therefore, robust isolation and purification strategies are essential to ensure the final active pharmaceutical ingredient (API) meets the required purity standards. For the synthetic route involving intermediate 39, the separation of diastereomers is a key challenge.

Commonly employed techniques include:

Chromatography: Column chromatography is a powerful tool for separating closely related compounds, including diastereomers. The choice of stationary phase and mobile phase is critical for achieving the desired separation.

Crystallization: Diastereomers can sometimes be separated by fractional crystallization, where the desired isomer is selectively precipitated from a solution. This often involves the careful selection of solvents and control of temperature.

Protection and Deprotection: In some cases, intermediates are derivatized with protecting groups to facilitate the separation of isomers. The protecting groups are then removed in a subsequent step. For instance, the isomers of intermediate 40, formed after the epoxide opening, can be separated after the protection of a hydroxyl group.

In-Process Control (IPC) and Quality Control (QC) Measures

In-process and quality control measures are fundamental to minimizing the presence of impurities in the final pharmaceutical product. These controls involve a systematic approach to monitor and manage the manufacturing process, from raw materials to the finished dosage form. For Entecavir and its impurities, reference standards are essential for development, quality control, and stability studies. synzeal.com

The manufacturing process of Entecavir tablets often involves steps like wet granulation, where the active pharmaceutical ingredient (API) is mixed with excipients, granulated, dried, lubricated, and compressed. juniperpublishers.com Each of these stages presents potential control points to mitigate the formation of impurities like this compound.

Key control points in the manufacturing process include:

Raw Material Control: Ensuring the quality of starting materials and reagents is paramount. The synthesis of Entecavir involves multiple steps, and controlling process-related impurities, such as unreacted intermediates or by-products from synthetic reactions, is the first line of defense. juniperpublishers.com

Reaction Conditions: Strict control over reaction parameters such as temperature, pressure, pH, and reaction time is crucial. Deviations can lead to the formation of by-products. For an impurity like the one identified, which appears to be a conjugate of Entecavir with an amino acid, controlling the presence of such reactive species and the conditions that would facilitate their reaction is critical.

Purification Steps: The purification of the drug substance after synthesis is a critical step to remove impurities. Techniques like crystallization and chromatography are employed, and their effectiveness must be validated to ensure consistent removal of specific impurities.

Granulation and Drying: During the formulation stage, process parameters can influence impurity formation. For instance, the temperature during the drying phase of granulation must be carefully controlled to prevent thermal degradation of the drug substance. researchgate.net The interaction between Entecavir and excipients is also a consideration; studies have shown that some excipients may be incompatible and could promote degradation. scielo.br

Storage and Handling: Entecavir drug substance and drug product must be stored under controlled conditions to prevent degradation over time. Stability studies are performed to identify potential degradation products that may arise during storage. synzeal.com

To ensure the consistent quality of Entecavir, robust analytical methods are required for the routine detection and quantification of impurities. The most common and effective technique for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netresearchgate.netjgtps.com

The development and validation of an RP-HPLC method for Entecavir impurities would involve several key steps:

Method Development: This includes selecting an appropriate stationary phase (column), mobile phase, and detector. For Entecavir and its related substances, C18 columns are frequently used. juniperpublishers.comresearchgate.net The mobile phase is typically a mixture of a buffer (like potassium dihydrogen phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol). jgtps.com Detection is commonly performed using a UV detector at a wavelength where Entecavir and its impurities show significant absorbance, often around 257 nm. jgtps.com

Method Validation: The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.net Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.netjgtps.com A validated method must be capable of separating the impurity from Entecavir and other potential impurities with adequate resolution. juniperpublishers.com Reference standards for known impurities are used during this process to confirm the method's performance. synzeal.com

Below is an interactive table summarizing typical parameters for an HPLC method developed for the analysis of Entecavir and its impurities.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Develosil C18, 5µm, 150 x 4.6 mm | jgtps.com |

| Mobile Phase | Acetonitrile and Potassium dihydrogen phosphate (B84403) buffer (pH 3.4) (40:60) | jgtps.com |

| Flow Rate | 1.0 mL/min | jgtps.com |

| Detection Wavelength | 257 nm | jgtps.com |

| Column Temperature | Ambient | jgtps.com |

| Retention Time (Entecavir) | ~2.26 min | jgtps.com |

Establishment of Acceptance Criteria for this compound in Drug Substance and Drug Product

Setting acceptance criteria for any impurity is a critical regulatory requirement that balances process capability with patient safety. These limits are established based on guidelines from the ICH, specifically Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). europa.eueuropa.eu The acceptance criteria are based on thresholds that are linked to the maximum daily dose (MDD) of the drug.

For Entecavir, the recommended dose for adults can be 0.5 mg or 1 mg once daily. medscape.comuw.edumayoclinic.orgmedsafe.govt.nz For the purpose of setting conservative impurity limits, the higher MDD of 1 mg is used.

The ICH Q3B guideline outlines three key thresholds:

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the chemical structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be justified through toxicological or other studies.

The following interactive table details the ICH Q3B thresholds for a drug product with a maximum daily dose of 1 mg, such as Entecavir.

| Threshold Type | Threshold for MDD of 1 mg | Reference |

|---|---|---|

| Reporting | 0.1% | youtube.com |

| Identification | 0.5% or 20 µg TDI (Total Daily Intake), whichever is lower | ikev.org |

| Qualification | 1.0% or 50 µg TDI, whichever is lower | europa.eu |

For Entecavir with an MDD of 1 mg (1000 µg), the calculation for the identification threshold in percentage is (20 µg / 1000 µg) * 100% = 2.0%. Since 0.5% is lower than 2.0%, the identification threshold is 0.5%. Similarly, for the qualification threshold, (50 µg / 1000 µg) * 100% = 5.0%. Since 1.0% is lower than 5.0%, the qualification threshold is 1.0%.

Therefore, the final acceptance criterion for this compound in the drug product would be set at or below the qualification threshold of 1.0%, provided it has been adequately identified and qualified from a safety perspective. The final limit is justified based on data from batch analyses, stability studies, and a thorough safety assessment. europa.eu

Regulatory Compliance and Quality Assurance for Entecavir Impurity 39

Adherence to ICH Guidelines for Impurities (Q3A, Q3B, Q3C, Q3D, M7)

The International Council for Harmonisation (ICH) provides a framework of guidelines that are globally recognized and implemented to ensure the quality of pharmaceutical products. jpionline.orgeuropa.eu The management of Entecavir impurity 39 is governed by several of these key guidelines.

ICH Q3A and Q3B: These guidelines address impurities in new drug substances and new drug products, respectively. europa.euikev.org They establish thresholds for reporting, identifying, and qualifying organic impurities. jpionline.orgeuropa.eu this compound, being a process-related impurity or a degradation product, falls under the purview of these guidelines. europa.eu Manufacturers must summarize impurities that arise during synthesis, purification, and storage. ich.org

ICH Q3C: This guideline focuses on controlling residual solvents, which are organic volatile chemicals used in the manufacturing process. While not directly an impurity like this compound, the solvents used in the synthesis of Entecavir must be controlled within the limits specified by ICH Q3C. ich.org

ICH Q3D: This guideline pertains to elemental impurities. The manufacturing process of Entecavir may involve catalysts or reagents that could introduce elemental impurities. A risk-based approach is necessary to assess and control these impurities in the final drug substance. contractpharma.comedqm.eu

ICH M7: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. ich.orgeuropa.eu If this compound is suspected or found to be mutagenic, it must be evaluated according to the principles outlined in ICH M7. ich.org

The ICH Q3A and Q3B guidelines define specific thresholds for action regarding impurities based on the maximum daily dose (MDD) of the drug. jpionline.orggmpinsiders.com These thresholds determine when an impurity needs to be reported, identified, or qualified. jpionline.org

Reporting Threshold: This is the level above which an impurity must be reported in regulatory submissions. gmpinsiders.com For a given drug substance, any impurity exceeding this threshold must be documented. ich.org

Identification Threshold: This is the level above which the structure of an impurity must be determined. jpionline.orgeuropa.eu For this compound, if its concentration surpasses this limit, analytical efforts are required to elucidate its chemical structure. jpionline.org

Qualification Threshold: This is the level above which an impurity's biological safety must be established. jpionline.orgich.org If this compound exceeds this threshold, toxicological studies are necessary to justify its presence at that level. jpionline.orgikev.org

The specific thresholds are dependent on the maximum daily dose of Entecavir. For example, for a drug with a maximum daily dose of less than or equal to 2g, the reporting threshold is 0.05%, the identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day intake (whichever is lower).

Interactive Data Table: ICH Thresholds for Impurities

| Threshold Type | Description | Typical Value (for MDD ≤ 2g/day) |

| Reporting | Level above which an impurity must be reported. | ≥ 0.05% |

| Identification | Level above which an impurity's structure must be determined. | ≥ 0.10% |

| Qualification | Level above which an impurity's safety must be evaluated. | ≥ 0.15% |

A systematic risk assessment is a cornerstone of modern pharmaceutical quality assurance. contractpharma.com For this compound, this involves:

Identifying Potential Sources: Understanding the synthesis pathway of Entecavir is crucial to identify potential sources of impurity 39, which could be starting materials, by-products, intermediates, or degradation products. europa.eu

Evaluating Potential Impact: The potential impact of the impurity on the safety and efficacy of the drug product is evaluated. This includes an assessment of its potential toxicity.

Developing a Control Strategy: Based on the risk assessment, a control strategy is developed. This strategy may include setting acceptance criteria for the impurity, implementing in-process controls to minimize its formation, and defining appropriate analytical methods for its detection and quantification. contractpharma.com The goal is to ensure that the level of impurity 39 is consistently below its qualification threshold. contractpharma.com

The ICH M7 guideline provides a framework for identifying, categorizing, and controlling mutagenic impurities that may pose a carcinogenic risk. ich.orgeuropa.eu If there is any structural alert or reason to suspect that this compound could be mutagenic, a thorough assessment according to ICH M7 is required. europa.eu

This assessment involves:

Hazard Assessment: An initial analysis, often using in silico (computer-based) models, to predict the mutagenic potential based on the impurity's chemical structure.

Experimental Testing: If the in silico assessment indicates a potential risk, or if there is other evidence suggesting mutagenicity, an Ames test (bacterial reverse mutation assay) is typically conducted. europa.eu

Risk Characterization and Control: If the impurity is confirmed to be mutagenic, a risk characterization is performed to determine an acceptable intake level, often based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for a lifetime exposure. kobia.kr Stringent controls are then implemented to ensure the impurity level in the final drug product does not exceed this limit.

Impurity Profiling and Comparison with Reference Standards

Impurity profiling is the process of identifying and quantifying the various impurities present in a drug substance. For Entecavir, this involves developing and validating specific analytical methods, typically high-performance liquid chromatography (HPLC), to separate and measure this compound and other related substances. scielo.br

The availability of a qualified reference standard for this compound is essential for accurate quantification. This reference standard is a highly purified sample of the impurity itself, which is used to:

Confirm the identity of the impurity peak in a chromatogram.

Calibrate the analytical method to ensure accurate measurement of the impurity's concentration.

Validate the analytical method's performance characteristics, such as accuracy, precision, and linearity.

Pharmaceutical reference standard suppliers provide well-characterized Entecavir impurities for these purposes. synzeal.com

Documentation and Justification of Impurity Specifications

All aspects of impurity control must be thoroughly documented in regulatory submissions, such as a Drug Master File (DMF) or a marketing authorization application. synzeal.com This documentation includes:

A list of all potential and actual impurities, including this compound.

The analytical procedures used for impurity detection and quantification, along with their validation data. mzsr.sk

The proposed acceptance criteria (specifications) for each impurity in the drug substance and drug product. cbg-meb.nl